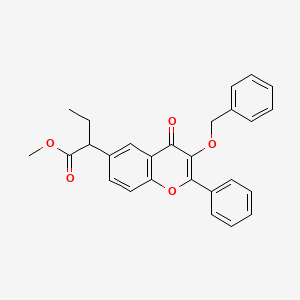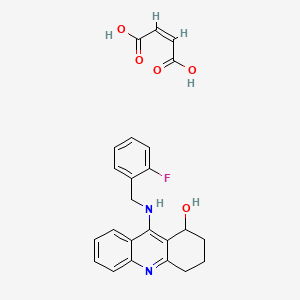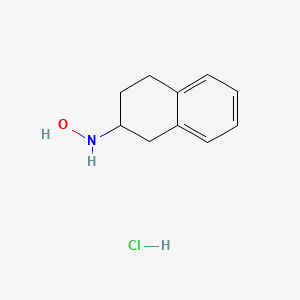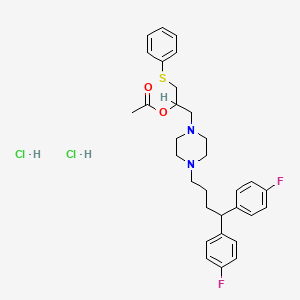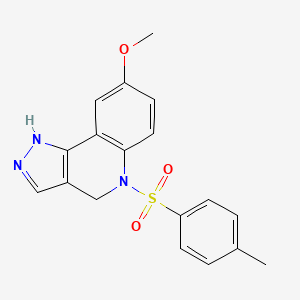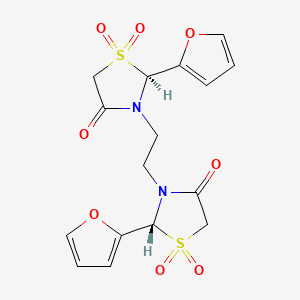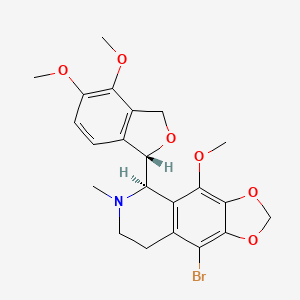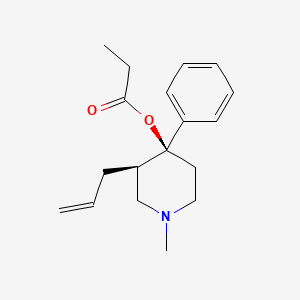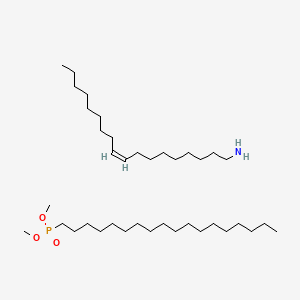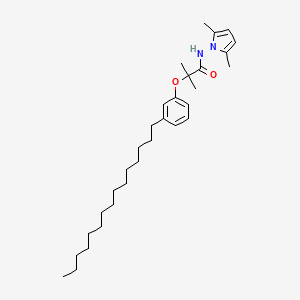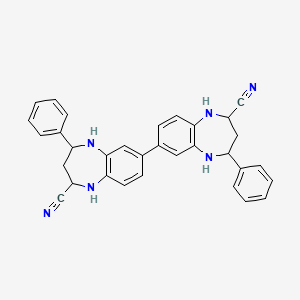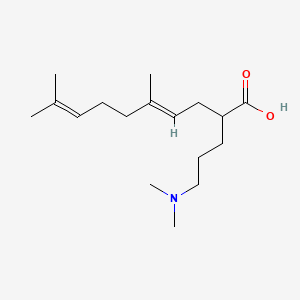
5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid is an organic compound characterized by its unique structure, which includes multiple methyl groups and a dimethylamino propyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core deca-dienoic acid structure, followed by the introduction of the dimethylamino propyl group. Common reagents used in these reactions include organometallic compounds, acids, and bases. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
科学研究应用
5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell signaling and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
- 5,9-Dimethyl-2-(3-(methylamino)propyl)-4,8-decadienoic acid
- 5,9-Dimethyl-2-(3-(ethylamino)propyl)-4,8-decadienoic acid
- 5,9-Dimethyl-2-(3-(propylamino)propyl)-4,8-decadienoic acid
Comparison: Compared to these similar compounds, 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid is unique due to its specific dimethylamino propyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
88133-88-4 |
|---|---|
分子式 |
C17H31NO2 |
分子量 |
281.4 g/mol |
IUPAC 名称 |
(4E)-2-[3-(dimethylamino)propyl]-5,9-dimethyldeca-4,8-dienoic acid |
InChI |
InChI=1S/C17H31NO2/c1-14(2)8-6-9-15(3)11-12-16(17(19)20)10-7-13-18(4)5/h8,11,16H,6-7,9-10,12-13H2,1-5H3,(H,19,20)/b15-11+ |
InChI 键 |
YJLRGSXYXOQIGX-RVDMUPIBSA-N |
手性 SMILES |
CC(=CCC/C(=C/CC(CCCN(C)C)C(=O)O)/C)C |
规范 SMILES |
CC(=CCCC(=CCC(CCCN(C)C)C(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


